molecular formula C15H18N2O6 B1473149 {1-[2-(3,4-Dimethoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid CAS No. 1910797-57-7

{1-[2-(3,4-Dimethoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid

Cat. No.: B1473149
CAS No.: 1910797-57-7
M. Wt: 322.31 g/mol
InChI Key: GANOJBINRTVSHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{1-[2-(3,4-Dimethoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid is a chemical compound of interest in medicinal chemistry and pharmaceutical research. Structurally, it features a hydantoin (2,5-dioxoimidazolidine) core, a scaffold known for its diverse biological activities . This core structure is substituted with a {1-[2-(3,4-Dimethoxyphenyl)ethyl]} group and an acetic acid side chain, which may influence its physicochemical properties and interaction with biological targets. Compounds based on the 2,5-dioxoimidazolidin-4-yl framework have been investigated for their potential as inhibitors of enzymes like metalloproteinases . The dimethoxyphenyl moiety, a structure present in various bioactive molecules, may contribute to specific binding characteristics . This product is intended for research applications, such as in vitro assay development, structure-activity relationship (SAR) studies, and as a building block in synthetic chemistry. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the product's Certificate of Analysis for detailed specifications.

Properties

IUPAC Name

2-[1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O6/c1-22-11-4-3-9(7-12(11)23-2)5-6-17-14(20)10(8-13(18)19)16-15(17)21/h3-4,7,10H,5-6,8H2,1-2H3,(H,16,21)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GANOJBINRTVSHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(=O)C(NC2=O)CC(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

{1-[2-(3,4-Dimethoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with sigma receptors and monoamine transporters, affecting their binding affinity and selectivity . These interactions are crucial for understanding the compound’s potential therapeutic applications.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated its impact on sigma receptors, which play a role in cell signaling and neurotransmission . Additionally, it affects the activity of acetylcholinesterase, an enzyme critical for neurotransmitter regulation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It has been observed to inhibit or activate enzymes, leading to changes in gene expression. For example, it interacts with sigma receptors and monoamine transporters, modulating their activity and influencing neurotransmitter levels .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that its binding affinity and selectivity for sigma receptors and monoamine transporters can vary with time . These temporal effects are essential for understanding its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to inhibit gastric acid secretion and reduce pepsin output, while higher doses may lead to toxic or adverse effects . Understanding these dosage effects is crucial for determining the compound’s therapeutic window and safety profile.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it has been shown to affect the activity of sigma receptors and monoamine transporters, which play a role in neurotransmitter metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. It interacts with transporters and binding proteins, affecting its localization and accumulation. Studies have shown that it can be transported across cell membranes and distributed within various tissues .

Subcellular Localization

The subcellular localization of this compound is essential for its function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications .

Biological Activity

Overview

{1-[2-(3,4-Dimethoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid is a complex organic compound that has garnered attention for its potential biological activities. This compound features an imidazolidinone structure, which is known for various pharmacological properties, including enzyme inhibition and interaction with biological receptors. This article reviews the current understanding of its biological activity based on diverse research findings.

  • Molecular Formula : C16H20N2O6
  • Molecular Weight : 336.34 g/mol
  • CAS Number : 1910797-57-7

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound may act as an inhibitor or activator of these targets, influencing various biological pathways including metabolic regulation and signal transduction.

Biological Activities

  • Enzyme Inhibition : Research indicates that this compound may inhibit certain enzymes involved in metabolic pathways. For instance, it has been explored as a potential inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), which plays a crucial role in insulin signaling and glucose metabolism .
  • Anti-diabetic Effects : In vivo studies have demonstrated that derivatives of this compound can significantly lower blood glucose levels in diabetic models. For example, compounds with similar structures have shown reductions in blood sugar levels by up to 25% in sucrose-loaded rat models .
  • Antioxidant Activity : The presence of the dimethoxyphenyl group is hypothesized to contribute to antioxidant properties, potentially mitigating oxidative stress in cellular systems.

In Vivo Studies

A study involving a series of imidazolidine derivatives reported that several compounds exhibited significant anti-diabetic effects when administered at doses around 100 mg/kg. The observed reductions in blood glucose levels were attributed to enhanced insulin sensitivity and modulation of gene expression related to glucose metabolism .

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of this compound to PTP1B. The results indicated a favorable binding mode with potential for high inhibitory activity, supporting its role as a therapeutic agent in diabetes management .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
3,4-Dimethoxyphenylpropionic acidStructureModerate PTP1B inhibition
3-(2-(4-Methoxyphenyl)ethyl)-2-phenoxy-acetamideStructureSignificant reduction in blood glucose levels
N-(3,4-Dimethoxyphenyl)ethylamidesStructureAntioxidant properties

This table illustrates how this compound compares with structurally similar compounds regarding their biological activities.

Comparison with Similar Compounds

Key Differences

Electronic Effects: The 3,4-dimethoxy substituent provides strong electron-donating effects, enhancing resonance stabilization of the aromatic ring compared to mono-methoxy or halogenated analogs (e.g., 4-fluoro or 2-chloro derivatives) .

Lipophilicity and Solubility :

  • The 3,4-dimethoxy variant is expected to have higher logP values than the 4-methoxy or unsubstituted phenyl analogs, reducing aqueous solubility .
  • Indole-containing derivatives (e.g., ) exhibit intermediate lipophilicity due to the heteroaromatic indole moiety .

Biological Activity: Indole derivatives (e.g., 2-{1-[2-(1H-Indol-3-yl)ethyl]-…}) may interact with serotonin receptors or monoamine transporters due to structural resemblance to tryptamine . Halogenated analogs (e.g., 2-chlorophenyl) are often explored for antimicrobial or anticancer applications, leveraging their electrophilic reactivity .

Synthetic Accessibility: 3,4-Dimethoxy substitution requires selective protection/deprotection steps during synthesis, increasing complexity compared to mono-substituted analogs .

Preparation Methods

Core Synthetic Strategy

The synthesis of {1-[2-(3,4-Dimethoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid typically involves:

  • Construction of the hydantoin (2,5-dioxoimidazolidine) ring.
  • Introduction of the 3,4-dimethoxyphenylethyl substituent at the N-1 position.
  • Attachment of the acetic acid moiety at the C-4 position of the hydantoin ring.

The hydantoin ring is a five-membered heterocycle with two keto groups at positions 2 and 5, which can be synthesized by cyclization of amino acid derivatives or via condensation reactions involving urea or isocyanates.

Preparation Methods from Patent US7662845B2

This patent provides insights into the preparation of 2,5-dioxoimidazolidin-4-yl acetamides and related derivatives, which are structurally close to the target compound.

Key steps include:

  • Formation of the hydantoin ring: Starting from amino acid derivatives or appropriately substituted ureas, the hydantoin ring is formed by cyclization under dehydrating conditions.

  • Substitution at N-1: The 3,4-dimethoxyphenylethyl group is introduced by alkylation of the hydantoin nitrogen using a suitable 3,4-dimethoxyphenylethyl halide or equivalent electrophile.

  • Acetic acid side chain introduction: The acetic acid moiety at C-4 can be installed either by direct substitution using haloacetic acid derivatives or by oxidation of a corresponding methyl or hydroxymethyl substituent.

Reaction conditions:

  • Alkylation reactions are typically performed in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) using bases like potassium carbonate or sodium hydride to generate the nucleophilic nitrogen.

  • Cyclization steps often require heating under reflux with dehydrating agents or in the presence of catalysts to promote ring closure.

Alternative Synthetic Routes from European Patent EP2664616A1

This patent describes hydantoin and thiohydantoin derivatives as antiviral agents, which include compounds with similar substitution patterns.

Highlights:

  • The hydantoin core is synthesized by condensation of substituted amino acids or amines with isocyanates or carbamoyl chlorides, followed by cyclization.

  • The 3,4-dimethoxyphenylethyl substituent is introduced via nucleophilic substitution or reductive amination of hydantoin intermediates.

  • The acetic acid functionality is often introduced by ester hydrolysis or direct carboxylation reactions.

Reaction schemes:

  • Use of protecting groups to mask acid or amine functionalities during intermediate steps to improve yields and selectivity.

  • Employing mild base-catalyzed hydrolysis for ester to acid conversion without degrading the hydantoin ring.

Comparative Table of Key Preparation Steps

Step Method Description Typical Reagents/Conditions Notes
Hydantoin ring formation Cyclization of amino acid derivatives or urea-based precursors Heating with dehydrating agents or catalysts Yields hydantoin core with 2,5-dioxo groups
N-1 Substitution Alkylation with 3,4-dimethoxyphenylethyl halide DMF or DMSO solvent, base (K2CO3, NaH), reflux Selective N-alkylation critical for purity
C-4 Acetic acid introduction Substitution with haloacetic acid derivatives or ester hydrolysis Base-catalyzed hydrolysis or direct substitution Protecting groups may be required to avoid side reactions
Purification Chromatography or recrystallization Silica gel chromatography, solvent systems Ensures removal of unreacted starting materials and by-products

Research Findings and Optimization Notes

  • Yield improvements: Using mild bases and controlled temperature during alkylation reduces side reactions such as over-alkylation or ring opening.

  • Solvent choice: Polar aprotic solvents enhance nucleophilicity of hydantoin nitrogen, improving alkylation efficiency.

  • Protecting groups: Temporary protection of the acetic acid group as esters during N-substitution steps improves overall yield and product stability.

  • Reaction monitoring: TLC and HPLC methods are employed to monitor reaction progress, ensuring optimal reaction times and minimizing decomposition.

  • Purity and characterization: Final products are characterized by NMR, IR, and mass spectrometry to confirm structure and purity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing {1-[2-(3,4-Dimethoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid, and how can reaction parameters be optimized for higher yields?

  • Methodology : The compound can be synthesized via multi-step reactions involving hydrazide intermediates, cyclization, and ester hydrolysis. Key steps include refluxing precursors in polar aprotic solvents (e.g., DMSO or acetic acid) under controlled pH and temperature. For example, describes a similar imidazolidinone synthesis involving 18-hour reflux in DMSO, followed by ice-water quenching and recrystallization (65% yield). Yield optimization may involve adjusting stoichiometry, reaction time (e.g., 12–24 hours), and solvent systems (e.g., ethanol/water for crystallization) .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

  • Methodology :

  • Structural elucidation : Combine ¹H NMR (to confirm methoxyphenyl and imidazolidinone proton environments), IR spectroscopy (to identify carbonyl stretches at ~1700 cm⁻¹), and elemental analysis (to verify C, H, N composition). highlights the use of thin-layer chromatography (TLC) to confirm compound individuality .
  • Purity analysis : High-performance liquid chromatography (HPLC) with UV detection (≥95% purity, as noted in and ) or mass spectrometry (to detect impurities <5%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{1-[2-(3,4-Dimethoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid
Reactant of Route 2
Reactant of Route 2
{1-[2-(3,4-Dimethoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.